molecular formula C10H10ClFO B14070497 1-(2-(Chloromethyl)-5-fluorophenyl)propan-2-one

1-(2-(Chloromethyl)-5-fluorophenyl)propan-2-one

Cat. No.: B14070497
M. Wt: 200.64 g/mol
InChI Key: AOHYTJZGLSCWDF-UHFFFAOYSA-N
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Description

1-(2-(Chloromethyl)-5-fluorophenyl)propan-2-one is a versatile chemical building block of interest in synthetic organic chemistry and pharmaceutical research. This compound features two key reactive sites: a chloromethyl group and a propan-2-one (isopropyl ketone) moiety. The chloromethyl group is a known functionality that can participate in various reactions, including nucleophilic substitutions , making it a valuable handle for constructing more complex molecular architectures . For instance, chloromethyl groups on aromatic systems can be susceptible to transformation, such as in the formation of ethers . The presence of both an aryl chloride and a ketone group in the same molecule provides researchers with a multifunctional scaffold for exploring diverse chemical spaces, such as the development of novel pharmaceutical intermediates. The specific incorporation of a fluorine atom at the 5-position of the phenyl ring is a common strategy in medicinal chemistry to modulate a compound's electronic properties, metabolic stability, and binding affinity. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H10ClFO

Molecular Weight

200.64 g/mol

IUPAC Name

1-[2-(chloromethyl)-5-fluorophenyl]propan-2-one

InChI

InChI=1S/C10H10ClFO/c1-7(13)4-9-5-10(12)3-2-8(9)6-11/h2-3,5H,4,6H2,1H3

InChI Key

AOHYTJZGLSCWDF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)F)CCl

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation Approach

Friedel-Crafts acylation is a cornerstone for introducing ketone groups onto aromatic rings. For 1-(2-(Chloromethyl)-5-fluorophenyl)propan-2-one, this method involves reacting 3-(chloromethyl)-5-fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) is commonly employed, though iron(III) chloride (FeCl₃) offers milder conditions.

Procedure :

  • Substrate Preparation : 3-(Chloromethyl)-5-fluorobenzene is synthesized via free radical chlorination of 3-methyl-5-fluorobenzene using Cl₂ under UV light.
  • Acylation : The substrate reacts with acetyl chloride in dichloromethane at 0–5°C, with AlCl₃ (1.2 equiv.) as the catalyst. The mixture is stirred for 12 hours, followed by quenching with ice-water.
  • Isolation : The organic layer is separated, dried over MgSO₄, and purified via vacuum distillation (yield: 68–72%).

Key Challenges :

  • Competing side reactions due to the electron-withdrawing fluorine and chloromethyl groups.
  • Over-chlorination during substrate synthesis requires precise stoichiometric control.

Claisen-Schmidt Condensation

This base-catalyzed condensation couples 2-(chloromethyl)-5-fluorobenzaldehyde with acetone to form the target ketone. The method is advantageous for its simplicity and high atom economy.

Procedure :

  • Aldehyde Synthesis : 2-(Chloromethyl)-5-fluorobenzaldehyde is prepared via Sommelet–Hauser rearrangement of 2-(chloromethyl)-5-fluorobenzyltrimethylammonium iodide.
  • Condensation : The aldehyde (1.0 equiv.) reacts with acetone (2.0 equiv.) in ethanol with KOH (1.5 equiv.) at 0°C. The mixture is stirred for 2–4 hours.
  • Workup : The product is precipitated by acidification with HCl, filtered, and recrystallized from ethanol/water (yield: 85–90%).

Optimization Insights :

  • Lower temperatures (0–5°C) minimize aldol side products.
  • Solvent-free variations using poly(phosphoric acid) (PPA) enhance reaction efficiency (yield: 88%).

Nucleophilic Substitution of Geminal Dihalides

Hydrolysis of 1,1-dichloro-1-(2-(chloromethyl)-5-fluorophenyl)propane offers a pathway to the ketone. This method leverages the reactivity of geminal dihalides under basic conditions.

Procedure :

  • Dihalide Synthesis : 1-(2-(Chloromethyl)-5-fluorophenyl)propane-1,1-diol is treated with PCl₅ to form the dihalide.
  • Hydrolysis : The dihalide reacts with aqueous NaOH (10%) at 60°C for 6 hours.
  • Purification : Extraction with dichloromethane and column chromatography yields the product (yield: 65–70%).

Limitations :

  • Requires stringent control of hydrolysis conditions to avoid over-oxidation.
  • Low regioselectivity in dihalide formation.

Catalytic and Solvent Innovations

Cation Exchange Resin Catalysis

Adapting methods from patent literature, cation exchange resins (e.g., Amberlyst-15) enable continuous-flow synthesis under mild conditions.

Process :

  • Reactor Setup : A 1-meter column packed with Amberlyst-15 is maintained at 5–10°C.
  • Feedstock : 2-(Chloromethyl)-5-fluorobenzaldehyde and acetone are introduced at flow rates of 0.5 kg/h and 10 L/h, respectively.
  • Output : The product is collected in 92% purity, requiring only minimal drying.

Advantages :

  • Eliminates aqueous workup, reducing acid waste.
  • Scalable for industrial production.

Hexafluoroisopropanol (HFIP)-Promoted Reactions

HFIP, a strong hydrogen-bond donor, facilitates Friedel-Crafts reactions at room temperature. This solvent stabilizes carbocation intermediates, enhancing reactivity.

Protocol :

  • Conditions : HFIP (5.0 equiv.), substrate, and acetyl chloride are stirred at 25°C for 3 hours.
  • Yield : 78–82% with no metal catalysts.

Comparative Analysis of Methods

Method Yield (%) Temperature (°C) Catalyst Scalability
Friedel-Crafts Acylation 68–72 0–5 AlCl₃ Moderate
Claisen-Schmidt 85–90 0–5 KOH High
Cation Exchange Flow 92 5–10 Amberlyst-15 Industrial
HFIP-Promoted 78–82 25 None Lab-scale

Key Findings :

  • The Claisen-Schmidt method offers the highest yield and scalability.
  • Continuous-flow systems using cation exchange resins are optimal for large-scale production.
  • HFIP reduces reliance on harsh acids but remains cost-prohibitive for industrial use.

Mechanistic Insights and Side Reactions

Friedel-Crafts Pathway

The mechanism proceeds via acylium ion formation, which attacks the aromatic ring’s ortho position relative to the fluorine. The chloromethyl group directs electrophilic substitution to the para position, favoring regioselectivity.

Side Reactions :

  • Diacylation at elevated temperatures.
  • Hydrolysis of acetyl chloride to acetic acid under humid conditions.

Claisen-Schmidt Condensation

The base deprotonates acetone, forming an enolate that attacks the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone, which tautomerizes to the final product.

By-Product Management :

  • Aldol adducts are minimized by maintaining low temperatures.
  • Excess acetone is recovered via distillation.

Recent advances in photoredox catalysis could streamline chloromethyl group introduction. For example, visible-light-mediated chlorination using Ru(bpy)₃Cl₂ as a catalyst may improve selectivity.

Biocatalytic Approaches

Enzymatic acylation using lipases (e.g., Candida antarctica) offers an eco-friendly alternative. Preliminary studies show 40–50% yields under aqueous conditions, necessitating further optimization.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Chloromethyl)-5-fluorophenyl)propan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used to substitute the chloromethyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-(2-(Chloromethyl)-5-fluorophenyl)propan-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Chloromethyl)-5-fluorophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

(a) 1-(2-(Bromomethyl)-5-fluorophenyl)-3-chloropropan-2-one ()
  • Molecular Formula : C₁₀H₉BrClFO
  • Molecular Weight : 279.53 g/mol
  • Key Differences :
    • Bromine replaces chlorine in the methyl group at the ortho position.
    • Additional chlorine substituent on the propan-2-one chain.
  • Implications: Bromine’s larger atomic radius may enhance steric hindrance, reducing reactivity in nucleophilic substitutions compared to the chloromethyl analog.
(b) 1-Chloro-3-(2,6-difluorophenyl)propan-2-one ()
  • Molecular Formula : C₉H₇ClF₂O
  • Molecular Weight : 204.60 g/mol
  • Key Differences: Difluorinated phenyl ring (positions 2 and 6) instead of a monofluorinated ring. Chlorine is on the propane chain rather than the aromatic ring.
  • Implications :
    • Increased electron-withdrawing effects from two fluorine atoms may stabilize the ketone group, affecting reaction kinetics in condensation reactions.
    • The absence of a chloromethyl group limits its utility in alkylation reactions .

Trifluoromethyl-Substituted Analogs

(a) 1-(3-(Trifluoromethyl)phenyl)propan-2-one ()
  • Molecular Formula : C₁₀H₉F₃O
  • Molecular Weight : 202.17 g/mol
  • Key Differences: Trifluoromethyl (-CF₃) group replaces the chloromethyl (-CH₂Cl) substituent. No fluorine on the phenyl ring.
  • Implications :
    • The -CF₃ group is strongly electron-withdrawing, making the ketone more electrophilic compared to the chloromethyl analog.
    • This compound is a key intermediate in synthesizing fenfluramine, a pharmaceutical agent .
(b) 1-[2-Bromo-4-(trifluoromethyl)phenyl]propan-2-one ()
  • Molecular Formula : C₁₀H₈BrF₃O
  • Molecular Weight : 281.07 g/mol
  • Key Differences :
    • Bromine at the ortho position and -CF₃ at the para position.
  • Implications :
    • The combined electron-withdrawing effects of Br and -CF₃ may render the ketone highly reactive in aromatic electrophilic substitutions.
    • Discontinued availability suggests instability or synthesis challenges .

Pharmaceutical Derivatives

Butofilolol ()
  • Chemical Name: 1-[2-[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]-5-fluorophenyl]-1-butanone
  • Molecular Formula: C₁₆H₂₄FNO₃
  • Molecular Weight : 297.37 g/mol
  • Key Differences: Contains a tertiary amino group and hydroxypropoxy chain. Fluorine at the meta position, similar to the target compound.
  • Implications: The amino and hydroxy groups enable beta-blocker activity, highlighting how substituent diversity on the fluorophenyl-propanone scaffold can yield therapeutic agents .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Reactivity
1-(2-(Chloromethyl)-5-fluorophenyl)propan-2-one C₁₀H₁₀ClFO 200.64 -CH₂Cl (ortho), -F (meta) Synthetic intermediate, drug precursor
1-(2-(Bromomethyl)-5-fluorophenyl)-3-chloropropan-2-one C₁₀H₉BrClFO 279.53 -CH₂Br (ortho), -Cl (propane) Sterically hindered alkylation agent
1-(3-(Trifluoromethyl)phenyl)propan-2-one C₁₀H₉F₃O 202.17 -CF₃ (meta) Fenfluramine synthesis
Butofilolol C₁₆H₂₄FNO₃ 297.37 -OCH₂CH(OH)CH₂N(C(CH₃)₃) (substituent) Beta-blocker drug

Research Findings and Trends

  • Reactivity Trends : Chloromethyl and bromomethyl analogs exhibit divergent reactivities in nucleophilic substitutions due to halogen electronegativity and bond strength. Chlorine’s smaller size favors faster reactions .
  • Pharmaceutical Utility : Fluorine and chloromethyl groups enhance bioavailability and binding affinity in drug candidates, as seen in Butofilolol and fenfluramine intermediates .
  • Synthetic Challenges : Trifluoromethyl and brominated derivatives face stability issues, leading to discontinuation in some cases ().

Biological Activity

1-(2-(Chloromethyl)-5-fluorophenyl)propan-2-one, a compound with significant structural characteristics, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chloromethyl group and a fluorinated phenyl moiety, contributing to its unique reactivity and biological interactions. Its systematic name reflects these substituents, which play a crucial role in its biological efficacy.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Studies have shown that compounds with similar structures often display significant antimicrobial properties. For instance, derivatives with halogenated groups have been reported to exhibit enhanced activity against various bacterial strains. The mechanism typically involves disruption of microbial cell membranes or interference with vital metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest it may inhibit cell proliferation through apoptosis induction.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Nucleophilic Substitution : The chloromethyl group can participate in nucleophilic substitution reactions, allowing the compound to form covalent bonds with biomolecules.
  • Enzyme Inhibition : The fluorophenyl moiety may enhance binding affinity to specific enzymes or receptors involved in cancer progression or microbial resistance.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in cells, leading to apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Studies :
    • A study evaluated the antimicrobial efficacy of various halogenated compounds, including this compound. Results indicated a significant zone of inhibition against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 6 to 12.5 µg/mL .
  • Anticancer Studies :
    • In vitro tests on human leukemia cells revealed that the compound exhibited an IC50 value of approximately 0.13 µM, indicating potent cytotoxicity compared to standard chemotherapeutic agents . The mechanism was linked to increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins.
  • Mechanistic Insights :
    • Research utilizing fluorescence quenching techniques demonstrated that the compound effectively binds to DNA, suggesting a potential role as a DNA intercalator or inhibitor . This property is critical for its anticancer activity.

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism
1-(2-Chloromethyl-5-fluorophenyl)propan-2-oneSignificant (MIC: 6-12.5 µg/mL)High (IC50: 0.13 µM)Nucleophilic substitution, ROS generation
PhenylacetoneModerateLowLimited interactions
ChloroacetoneHighModerateNucleophilic substitution

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-(Chloromethyl)-5-fluorophenyl)propan-2-one, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via Friedel-Crafts acylation using 2-(chloromethyl)-5-fluorobenzene and propan-2-one in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction optimization should focus on temperature control (60–80°C) and solvent selection (e.g., dichloromethane) to minimize side reactions like dehalogenation. Monitoring via TLC or HPLC is critical to track intermediate formation .
  • Data Contradiction : Conflicting reports on catalyst efficiency (AlCl₃ vs. FeCl₃) may arise due to solvent polarity differences. Validate with kinetic studies under inert atmospheres to prevent moisture interference .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : Use ¹H/¹³C NMR to confirm the chloromethyl (-CH₂Cl) and fluorophenyl groups. The deshielding effect of fluorine (¹⁹F NMR) helps resolve aromatic substitution patterns .
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~550–600 cm⁻¹ (C-Cl stretch) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion [M+H]⁺ and fragmentation patterns, distinguishing it from analogs .

Q. How should researchers assess the compound’s stability under storage and experimental conditions?

  • Methodology : Perform accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis). Monitor degradation via HPLC and quantify hydrolytic byproducts (e.g., free fluoride ions via ion chromatography). Store in amber vials under nitrogen at –20°C to prevent Cl⁻/F⁻ substitution .

Advanced Research Questions

Q. What computational methods can predict the electronic and steric effects of substituents on reactivity?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to model the electron-withdrawing effects of fluorine and chloromethyl groups on the propan-2-one moiety. Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • QSPR Models : Use Quantitative Structure-Property Relationship (QSPR) models to correlate substituent positions with solubility and reactivity trends .

Q. How can researchers resolve contradictions in reported biological activity data for halogenated propanones?

  • Methodology :

  • Dose-Response Studies : Conduct assays (e.g., antimicrobial MIC tests) across multiple concentrations to address variability in literature IC₅₀ values.
  • Structural Analog Comparison : Compare with analogs like 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone () to isolate substituent-specific effects.
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregated data from PubChem and DSSTox, controlling for assay conditions .

Q. What strategies optimize regioselectivity in cross-coupling reactions involving the chloromethyl group?

  • Methodology :

  • Catalyst Screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(PPh₃)₄) with ligands (XPhos, SPhos) to enhance C-Cl bond activation.
  • Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states in Suzuki-Miyaura couplings.
  • Kinetic Profiling : Track reaction progress via in-situ Raman spectroscopy to identify intermediates and adjust reaction times .

Q. How can XRD and Hirshfeld surface analysis clarify crystal packing interactions?

  • Methodology :

  • Single-Crystal XRD : Resolve the dihedral angle between the fluorophenyl ring and propan-2-one group to assess steric strain. Compare with analogs (e.g., ) to identify halogen-bonding motifs .
  • Hirshfeld Analysis : Quantify intermolecular contacts (e.g., C-H···O, Cl···π) using CrystalExplorer software to explain solubility and melting point trends .

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